
1-Methoxy-1,2-dihydroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C13H12O It is a derivative of acenaphthylene, featuring a methoxy group attached to the 1-position and a hydrogenated 2-position
Vorbereitungsmethoden
The synthesis of 1-Methoxy-1,2-dihydroacenaphthylene can be achieved through several routes. One common method involves the hydrogenation of acenaphthylene in the presence of a methoxy group donor. The reaction typically requires a metallic hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen gas. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation.
Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale. The choice of catalyst, reaction conditions, and purification steps are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Methoxy-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, often using hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Methoxy-1,2-dihydroacenaphthylene exerts its effects depends on its specific application. In chemical reactions, the methoxy group can act as an electron-donating group, influencing the reactivity of the compound. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
Acenaphthylene: The parent compound, lacking the methoxy group and hydrogenation at the 2-position.
1-Methoxyacenaphthene: A similar compound with a methoxy group but differing in the hydrogenation pattern.
1,2-Dihydroacenaphthylene: Lacks the methoxy group but shares the hydrogenation at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications.
Eigenschaften
CAS-Nummer |
21857-35-2 |
|---|---|
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-methoxy-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C13H12O/c1-14-12-8-10-6-2-4-9-5-3-7-11(12)13(9)10/h2-7,12H,8H2,1H3 |
InChI-Schlüssel |
KQETZJKJXPMHMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC2=CC=CC3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
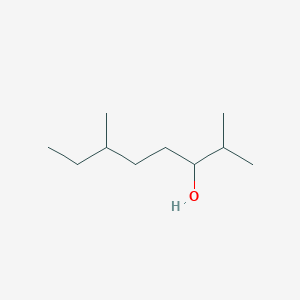

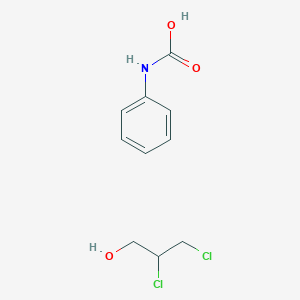
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)

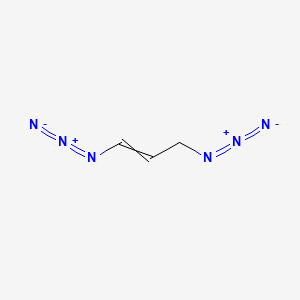
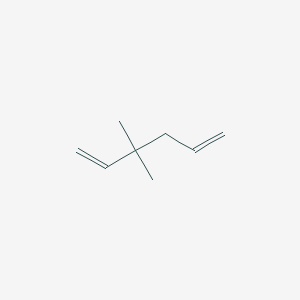
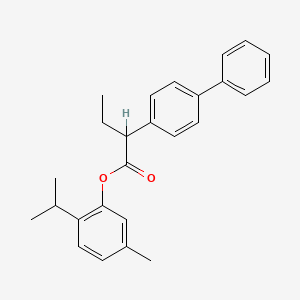
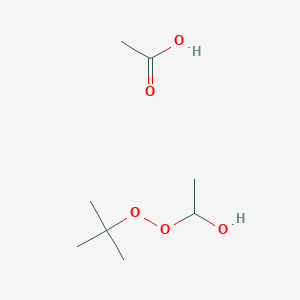

![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
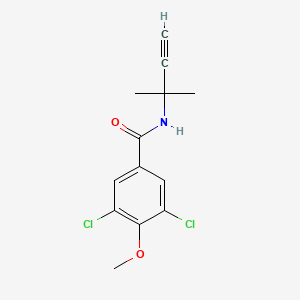
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)
